molecular formula C9H14N2O2 B1485930 4-[(1H-imidazol-1-yl)methyl]oxan-4-ol CAS No. 1862527-94-3

4-[(1H-imidazol-1-yl)methyl]oxan-4-ol

Cat. No. B1485930
CAS RN: 1862527-94-3
M. Wt: 182.22 g/mol
InChI Key: RMVIGHZVVLFZBW-UHFFFAOYSA-N
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Description

“4-[(1H-imidazol-1-yl)methyl]oxan-4-ol” is a compound with the CAS Number: 1862527-94-3 . It has a molecular weight of 182.22 . The compound is an imidazole derivative , which is a type of heterocyclic compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The IUPAC Name of the compound is 4-((1H-imidazol-1-yl)methyl)tetrahydro-2H-pyran-4-ol . The InChI Code is 1S/C9H14N2O2/c12-9(1-5-13-6-2-9)7-11-4-3-10-8-11/h3-4,8,12H,1-2,5-7H2 .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The compound is in the form of oil .

Scientific Research Applications

Pharmaceutical Applications

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It’s used in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Estrogenicity Evaluation

The compound “4-[(1H-imidazol-1-yl)methyl]oxan-4-ol” has been used in the evaluation of estrogenicity of phenolic xenoestrogens by Saccharomyces cerevisiae-based Lac-Z reporter assay .

Inotropic Activity

Studies have revealed the contribution of the (1H-imidazol-1-yl)phenyl moiety for superior inotropic activity in comparison with other more conventional aromatic substituents .

Synthesis of Substituted Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles as key components to functional molecules used in a variety of everyday applications .

Antitubercular Activity

Imidazole containing compounds, like “4-[(1H-imidazol-1-yl)methyl]oxan-4-ol”, have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Development of Novel Drugs

Imidazole is a basic core of some natural products such as histidine, purine, histamine and DNA based structures . Therefore, it’s an important synthon in the development of new drugs .

properties

IUPAC Name

4-(imidazol-1-ylmethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-9(1-5-13-6-2-9)7-11-4-3-10-8-11/h3-4,8,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVIGHZVVLFZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1H-imidazol-1-yl)methyl]oxan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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